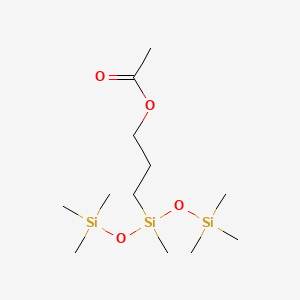

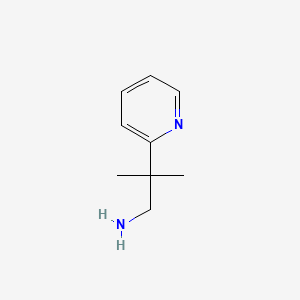

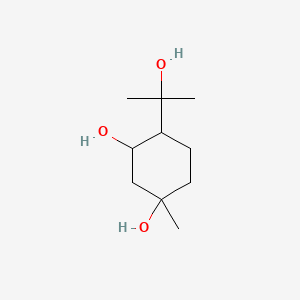

![molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0](/img/structure/B599983.png)

4-(Piperazin-1-yl)benzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Piperazin-1-yl)benzo[d]oxazole” is a compound that has been studied for its potential therapeutic applications . It is a part of the family of heterocyclic compounds, which are of immense importance due to their wide spectrum of biological activities .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three-carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by NMR and mass spectral data during its synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve coupling it with a 1,3,4-oxadiazole-2-thiol pharmacophore using a three-carbon spacer .Aplicaciones Científicas De Investigación

Metabolism and Pharmacological Actions

Piperazine derivatives are known for their extensive metabolism and systemic actions, particularly in the treatment of depression, psychosis, or anxiety. They undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which significantly influence serotonin receptor-related effects. These metabolites exhibit a broad distribution in tissues, including the brain, and are further metabolized by CYP2D6-dependent oxidation. Their formation plays a crucial role in the pharmacological actions of arylpiperazine derivatives used in clinical applications (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have been reported to possess potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the medicinal significance of piperazine as a core structure in designing anti-TB molecules, highlighting its role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DNA Interaction and Drug Design

Hoechst 33258 and its analogues, which include piperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors. This demonstrates the utility of piperazine-based compounds in biological research and drug design (Issar & Kakkar, 2013).

Therapeutic Use in Psychotic and Mood Disorders

Piperazine derivatives, such as Lurasidone, are used in treating psychotic and mood disorders, showcasing efficacy in schizophrenia and bipolar depression. These compounds have been recognized for their safety profile, especially in not inducing weight-gain, metabolic, or cardiac abnormalities, albeit with a noted risk of akathisia. This highlights the therapeutic potential and pharmacological safety of piperazine derivatives in managing mental health conditions (Pompili et al., 2018).

Piperazine in Therapeutic Patents

Piperazine is a versatile scaffold in drug design, present in various therapeutic agents with broad applications, including antipsychotic, antihistamine, antianginal, and anticancer drugs. Research and patents reveal the flexibility of piperazine as a building block in discovering drug-like elements, highlighting its significance in the pharmacophore's emergence across a range of diseases (Rathi et al., 2016).

Direcciones Futuras

The future directions for research on “4-(Piperazin-1-yl)benzo[d]oxazole” could involve further exploration of its potential therapeutic applications, particularly in the field of cancer therapy . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

Mecanismo De Acción

Target of Action

4-(Piperazin-1-yl)benzo[d]oxazole is a compound that has been studied for its potential biological activities . . This receptor is involved in various physiological and pathological processes, including anxiety, depression, and schizophrenia.

Mode of Action

It’s known that the piperazine moiety is a good template for many different biological targets . Modifying the piperazine moiety with some functional groups, such as introducing an alkyl chain constituted by two- to four carbon atoms linked to the N − 1 of piperazine moiety and to a terminal fragment usually containing an amide or imide function, has been shown to be important .

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been evaluated for their cytotoxicity towards various human cancer cell lines . Among the compounds tested, some displayed maximum cytotoxic activity .

Propiedades

IUPAC Name |

4-piperazin-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLIOHPHGHDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743404 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105684-82-0 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

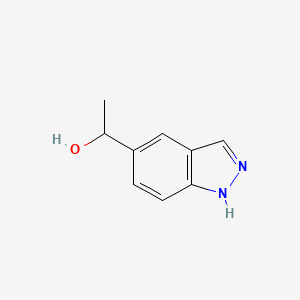

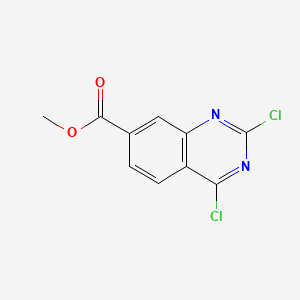

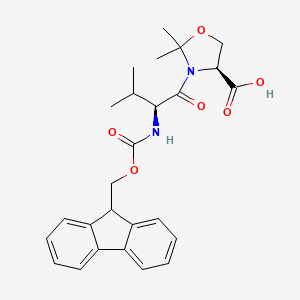

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)